4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid
Description
4-{[1-(3,4-Dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a heterocyclic carboxylic acid derivative featuring a benzoic acid core substituted with a methoxy-linked tetrazole moiety bearing a 3,4-dichlorophenyl group. The tetrazole ring is known for its metabolic stability and hydrogen-bonding capacity, while the dichlorophenyl group enhances lipophilicity and may influence binding affinity to hydrophobic pockets in biological targets.
Properties
Molecular Formula |
C15H10Cl2N4O3 |
|---|---|
Molecular Weight |
365.2 g/mol |
IUPAC Name |
4-[[1-(3,4-dichlorophenyl)tetrazol-5-yl]methoxy]benzoic acid |
InChI |
InChI=1S/C15H10Cl2N4O3/c16-12-6-3-10(7-13(12)17)21-14(18-19-20-21)8-24-11-4-1-9(2-5-11)15(22)23/h1-7H,8H2,(H,22,23) |
InChI Key |
ZIUFDJYJEZRQKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCC2=NN=NN2C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid typically involves multiple steps, starting with the preparation of the tetrazole ring and the dichlorophenyl group. One common method involves the reaction of 3,4-dichlorophenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. This intermediate is then reacted with 4-hydroxybenzoic acid in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, particularly at the positions ortho to the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylate salts or esters.
Reduction: Amine derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. The dichlorophenyl group can enhance the compound’s binding affinity and specificity, while the benzoic acid moiety can facilitate its solubility and transport within biological systems.
Comparison with Similar Compounds
Key Findings :
- The dichlorophenyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the monochloro analog (logP ~1.8). This enhances membrane permeability but may reduce aqueous solubility.
Compounds with Dichlorophenyl-Tetrazole Systems
lists multiple compounds featuring dichlorophenyl and tetrazole motifs, though none share the exact scaffold of the target molecule. For example:
- (S)-N-[4-(4-Acetamido-4-phenyl-1-piperidyl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide--fumaric acid (1:1) : A structurally complex analog with a piperidine core and dichlorophenyl group. Its benzamide-fumarate salt form suggests enhanced crystallinity and stability compared to the free carboxylic acid form of the target compound.
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidino-1H-pyrazole-3-carboxamide: This pyrazole-based compound shares a dichlorophenyl group but lacks the tetrazole-carboxylic acid system, highlighting the target molecule’s unique balance of polarity and lipophilicity.
Research Findings and Functional Implications
- Metabolic Stability : Tetrazole-containing compounds like the target molecule resist oxidative metabolism better than imidazole or pyrazole analogs, as evidenced by studies on similar structures.
- Binding Affinity : The 3,4-dichlorophenyl group may enhance affinity for targets such as kinase enzymes or G-protein-coupled receptors (GPCRs), as observed in related dichlorophenyl-tetrazole derivatives.
- Solubility Challenges : The carboxylic acid group improves aqueous solubility relative to ester or amide derivatives, but the dichlorophenyl moiety necessitates formulation optimization for in vivo applications.
Biological Activity
4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid is a synthetic organic compound that belongs to the class of tetrazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of the compound, particularly the presence of the tetrazole ring and the dichlorophenyl group, contribute to its diverse pharmacological profiles.
Chemical Structure
The chemical structure of 4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid |
| Molecular Formula | C15H12Cl2N4O3 |
| Molecular Weight | 365.19 g/mol |
| Functional Groups | Tetrazole, Carboxylic Acid, Ether |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The tetrazole ring is known for enhancing the pharmacological profile of compounds by facilitating binding to enzymes and receptors. Specific mechanisms may include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
- Receptor Modulation: It can interact with cell surface receptors, modulating signaling pathways that are crucial for cell survival and growth.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic processes.
Anticancer Activity
The anticancer potential of 4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid has been explored in various studies. Compounds containing tetrazole rings have been reported to exhibit cytotoxic effects on several cancer cell lines. For example:
- Cell Lines Tested: MCF-7 (breast cancer), HCT-116 (colon cancer)
- IC50 Values: Some related compounds have shown IC50 values in the low micromolar range, indicating potent activity against these cell lines.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, this compound may also possess anti-inflammatory effects. The modulation of inflammatory pathways can be crucial in treating conditions such as arthritis and other inflammatory diseases.
Study 1: Antimicrobial Effectiveness
A study conducted by Umesha et al. evaluated the antimicrobial activity of various tetrazole derivatives against common pathogens. The results indicated that compounds similar to 4-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}benzoic acid exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Properties
In a comparative study on the anticancer efficacy of tetrazole derivatives, researchers found that certain analogs demonstrated superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like Doxorubicin. The study highlighted the potential for developing new cancer therapies based on this class of compounds .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
